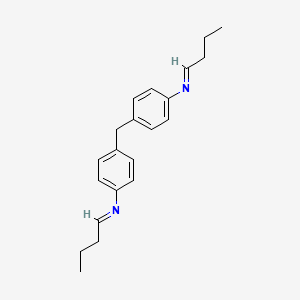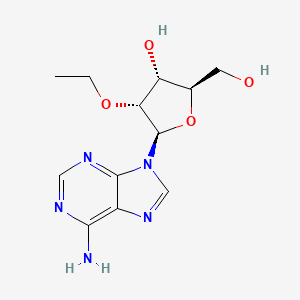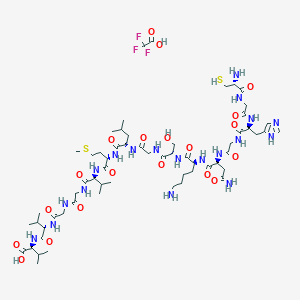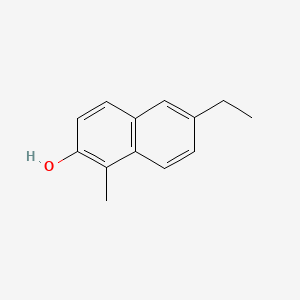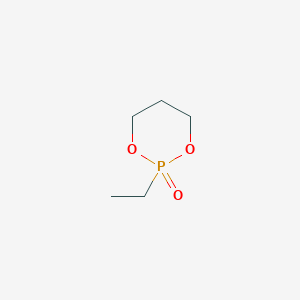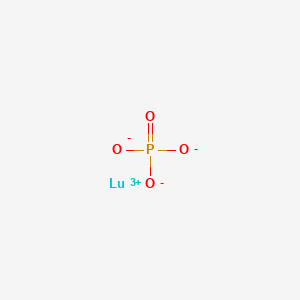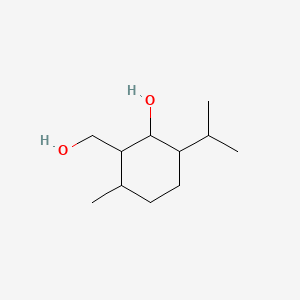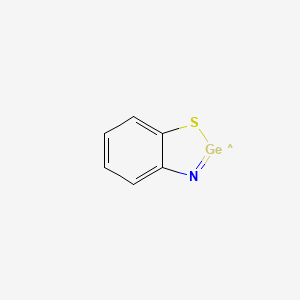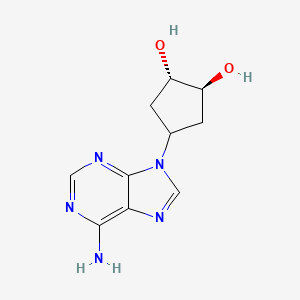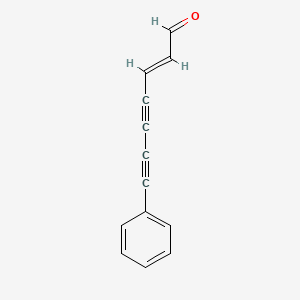
7-Phenylhept-2-ene-4,6-diynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylhept-2-ene-4,6-diynal: is an organic compound with the molecular formula C13H8O It is characterized by a phenyl group attached to a heptene chain with two triple bonds at positions 4 and 6, and an aldehyde group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-ene-4,6-diynal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and propargyl bromide.
Formation of Intermediate: The reaction between phenylacetylene and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with an appropriate aldehyde under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenylhept-2-ene-4,6-diynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 7-Phenylhept-2-ene-4,6-diynoic acid.
Reduction: 7-Phenylhept-2-ene-4,6-diene or 7-Phenylheptane.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Phenylhept-2-ene-4,6-diynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Phenylhept-2-ene-4,6-diynal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
7-Phenylhept-2-ene-4,6-diyn-1-ol: A similar compound with a hydroxyl group instead of an aldehyde group.
7-Phenylhept-2-ene-4,6-diene: A reduced form with double bonds instead of triple bonds.
7-Phenylheptane: A fully saturated analog.
Eigenschaften
CAS-Nummer |
20252-42-0 |
|---|---|
Molekularformel |
C13H8O |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(E)-7-phenylhept-2-en-4,6-diynal |
InChI |
InChI=1S/C13H8O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-12H/b8-3+ |
InChI-Schlüssel |
RAUYWPHWSVGZEH-FPYGCLRLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#CC#C/C=C/C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




